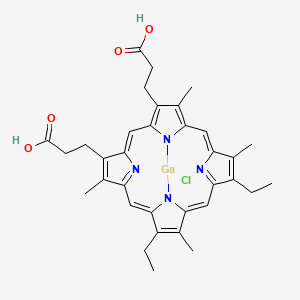
Ga(iii) mesoporphyrin ix chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium(III) mesoporphyrin IX chloride is a metalloporphyrin compound where gallium is coordinated to the mesoporphyrin IX ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium(III) mesoporphyrin IX chloride typically involves the reaction of mesoporphyrin IX with a gallium(III) salt, such as gallium(III) chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete coordination of the gallium ion to the mesoporphyrin IX ligand .
Industrial Production Methods
While specific industrial production methods for gallium(III) mesoporphyrin IX chloride are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gallium(III) mesoporphyrin IX chloride undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Light and oxygen are common reagents in photodynamic therapy applications.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, such as phosphines or thiols, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photodynamic therapy, reactive oxygen species are generated, leading to the destruction of target cells .
Scientific Research Applications
Gallium(III) mesoporphyrin IX chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of gallium(III) mesoporphyrin IX chloride involves its dual functionality:
Comparison with Similar Compounds
Similar Compounds
Gallium(III) protoporphyrin IX: Similar in structure but with different substituents on the porphyrin ring.
Cobalt(III) protoporphyrin IX: Another metalloporphyrin with cobalt instead of gallium.
Copper(II) protoporphyrin IX: Contains copper and exhibits different chemical properties.
Uniqueness
Gallium(III) mesoporphyrin IX chloride is unique due to its dual functionality in disrupting iron metabolism and serving as a photosensitizer in photodynamic therapy. This dual action makes it particularly effective against multidrug-resistant bacteria .
Properties
Molecular Formula |
C34H36ClGaN4O4 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
3-[5-(2-carboxyethyl)-22-chloro-15,20-diethyl-4,10,14,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.ClH.Ga/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI Key |
WUANAPLNQSUXLK-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Ga](N5C(=CC1=N2)C(=C(C5=CC6=NC(=C4)C(=C6C)CCC(=O)O)CC)C)Cl)CCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


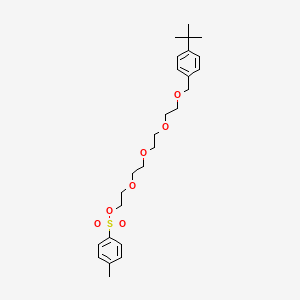
![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
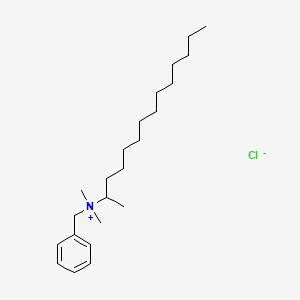
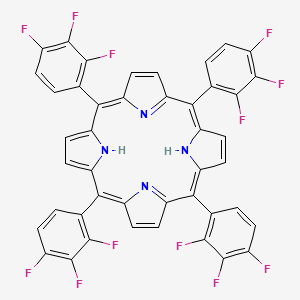
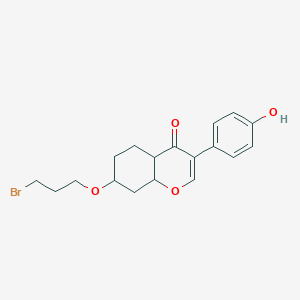

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
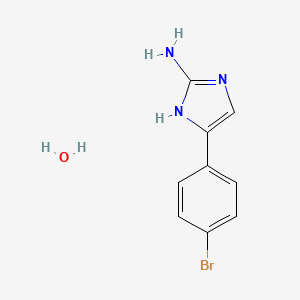
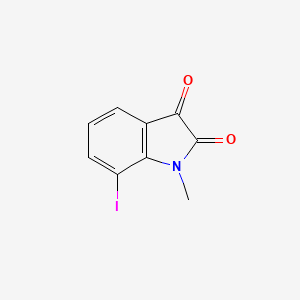
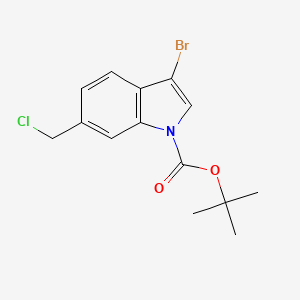
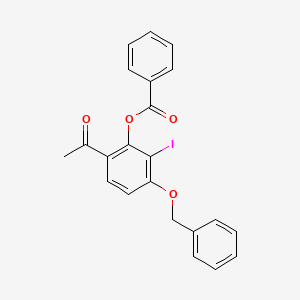
![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)
![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
